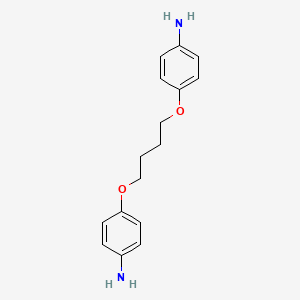
Diaminodiphenoxybutane
Overview
Description
Diaminodiphenoxybutane (DADPB) is an organic compound that is used as a synthetic reagent in laboratory experiments. It is a colorless solid that is soluble in water and ethanol. This compound is often used as a catalyst in organic synthesis and as a reagent in the synthesis of fine chemicals. It is also used in the synthesis of pharmaceuticals and other compounds.
Scientific Research Applications
1. Role in Cardiovascular Research
Diaminodiphenoxybutane, as part of the broader class of diaminodiphenyl compounds, has been referenced in the context of cardiovascular research. It relates to the study of various cardiovascular drugs and their efficacy, as seen in the American Heart Association Scientific Sessions (Winkelmann, 2004).
2. Impact on Stroke Therapy Research
In the field of stroke therapy research, this compound is mentioned as part of a broader category of compounds being investigated for their potential therapeutic effects. This includes exploring novel drugs and their efficacy in standardized animal models, as discussed in the context of translational stroke research (Lapchak, 2013).
3. Exploration in Microbial Metabolism
The compound has relevance in the study of microbial metabolism, particularly in the context of bio-based production of chemicals. It's included in discussions about the development of engineered producer strains and the metabolic pathways involved, as seen in research focusing on bio-based chemicals like 1,5-diaminopentane (Kind & Wittmann, 2011).
4. Neurological Disorders and Treatment
This compound is also referenced in the study of neurological disorders, such as Lambert-Eaton myasthenic syndrome (LEMS). Research has focused on evaluating the efficacy of compounds like 3,4-diaminopyridine in treating LEMS, indicating the potential therapeutic applications of similar compounds (Sanders et al., 2000).
5. Antibiotic Applications and Lifespan Extension
Interestingly, the antibiotic diaminodiphenyl sulfone (DDS), closely related to this compound, has been studied for its effects on lifespan extension in model organisms like C. elegans. This research suggests potential broader applications of diaminodiphenyl compounds in understanding the interaction between antibiotics and longevity (Choi et al., 2019).
Properties
IUPAC Name |
4-[4-(4-aminophenoxy)butoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFZPVANKKJENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75795-90-3 (di-hydrochloride) | |
| Record name | Diaminodiphenoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40211491 | |
| Record name | Diaminodiphenoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6245-50-7 | |
| Record name | Diaminodiphenoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diaminodiphenoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(TETRAMETHYLENEDIOXY)DIANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diaminodiphenoxybutane impact vision in animal models?
A1: Studies in rats [] and dogs [] have shown that this compound negatively affects the visual system. Research using electroretinography (ERG) and visually evoked potentials (VEP) in rats demonstrated that this compound administration caused dose-dependent decreases in signal amplitude and increased signal latency, indicating disruption of retinal and visual pathway function []. These findings suggest that this compound exhibits retinotoxic effects.
Q2: What methods were used to study the effects of this compound on the visual system in rats?
A2: Researchers developed a method for recording ERGs and VEPs in unrestrained rats []. This involved chronically implanting electrodes in the sclera and visual cortex. Using a slip ring system, they could record responses to light stimulation without restricting the animals' movement. This technique allowed for the assessment of this compound's effects on visual function over extended periods and demonstrated its utility for evaluating drug-induced visual toxicity.
Q3: Are there other compounds known to cause similar visual toxicity?
A3: Yes, research comparing the toxic effects of this compound, quinine, and ethambutol on the visual system of conscious dogs has been conducted []. This suggests that these three compounds may share similar mechanisms of action regarding their visual toxicity, or that their individual mechanisms converge on a common pathway leading to visual impairment. Further research is needed to elucidate the precise relationships between the effects of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1219381.png)


![[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1219385.png)
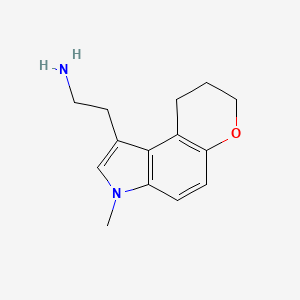
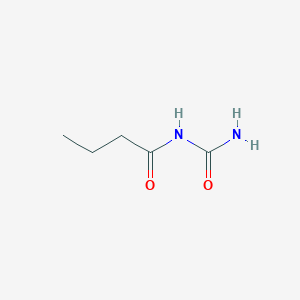
![[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1219391.png)
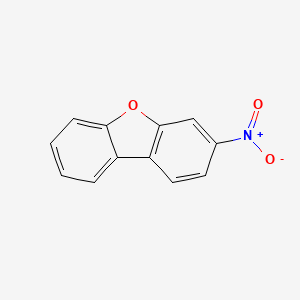
![[2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-](/img/structure/B1219394.png)
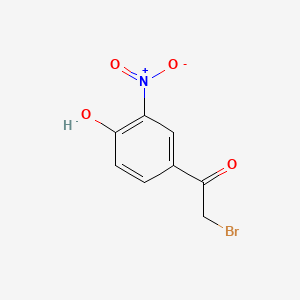
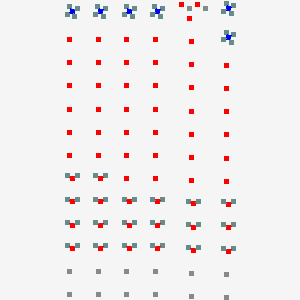
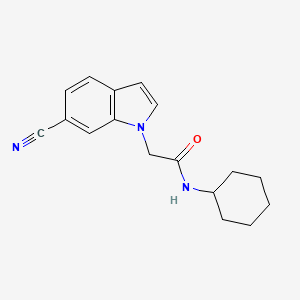
![7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1219403.png)
![2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1219405.png)
